![molecular formula C11H12F2O4 B14247236 Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol CAS No. 390800-48-3](/img/structure/B14247236.png)
Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a substituted oxirane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of a suitable precursor, such as a 2,4-difluorophenyl-substituted alkene, using an oxidizing agent like m-chloroperbenzoic acid.
Introduction of the methanol group: The oxirane ring can be opened using methanol in the presence of an acid catalyst to yield the desired product.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxirane ring, leading to the formation of diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
作用機序
The mechanism of action of acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The aromatic ring and its substituents can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Acetic acid;[2-(2,4-dichlorophenyl)oxiran-2-yl]methanol: Similar structure but with chlorine substituents instead of fluorine.
Acetic acid;[2-(2,4-dibromophenyl)oxiran-2-yl]methanol: Similar structure but with bromine substituents instead of fluorine.
Acetic acid;[2-(2,4-dimethylphenyl)oxiran-2-yl]methanol: Similar structure but with methyl substituents instead of fluorine.
Uniqueness
The presence of fluorine atoms in acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s effectiveness in biological applications and its potential as a drug candidate.
特性
CAS番号 |
390800-48-3 |
|---|---|
分子式 |
C11H12F2O4 |
分子量 |
246.21 g/mol |
IUPAC名 |
acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H8F2O2.C2H4O2/c10-6-1-2-7(8(11)3-6)9(4-12)5-13-9;1-2(3)4/h1-3,12H,4-5H2;1H3,(H,3,4) |
InChIキー |
HOQFXQATBXYUEH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1C(O1)(CO)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


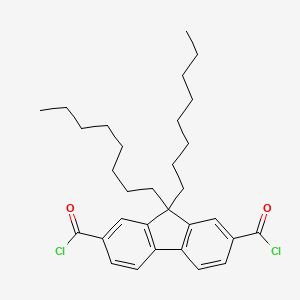
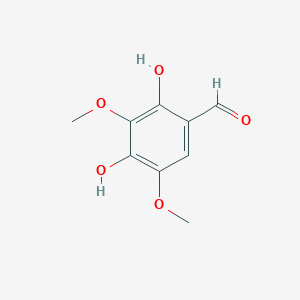
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
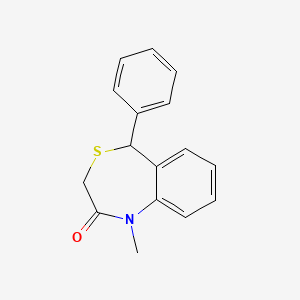
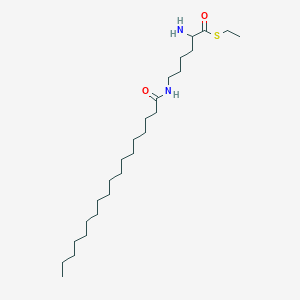
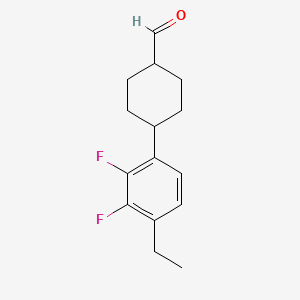
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
